N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzofuran and thiazole rings. The nitro group on the thiophene ring is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the thiophene ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents.Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of heterocyclic aryl monoazo organic compounds, including thiazole derivatives, has been explored for their application in dyeing polyester fibers and exhibiting antimicrobial, antitumor, and antioxidant activities. This research highlights the potential of thiazole derivatives in developing biologically active fabrics with various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antibacterial and Anticancer Potential
- Novel thiazole derivatives have been synthesized and tested for their antibacterial and anticancer properties. These compounds show promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, and exhibit non-cytotoxic concentrations against mammalian cell lines, suggesting their potential in medical applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Application in Anticancer Evaluation
- Research into thiazole derivatives has shown that some compounds exhibit significant anticancer activities against various cancer cell lines, including breast, lung, and ovarian cancer, demonstrating the relevance of these compounds in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
- Thiazole carboxamide derivatives have been synthesized and found to be effective against both Gram-positive and Gram-negative bacteria, as well as showing antifungal activity. This suggests their potential use in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Antileishmanial Activity
- Novel thiazole derivatives have been evaluated for their antileishmanial activity, showing promise in treating Leishmania major infections. This research contributes to the development of new treatments for leishmaniasis (Tahghighi, Emami, Razmi, Marznaki, Ardestani, Dastmalchi, Kobarfard, Shafiee, & Foroumadi, 2013).
Synthesis and Characterization for Bioactive Applications
- Thiazole derivatives have been synthesized and characterized for potential bioactive applications, including antimicrobial evaluation and molecular docking studies, indicating their versatility in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Evaluation as Radiosensitizers
- Nitrothiophene derivatives have been synthesized and evaluated as radiosensitizers and cytotoxins, showing potential in enhancing the efficacy of radiation therapy in cancer treatment (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Applications in Hepatitis B Virus Replication Inhibition
- Thiazolides, including nitazoxanide, have been synthesized and found effective against hepatitis B virus replication. This highlights the potential of these compounds in treating viral infections (Stachulski, Pidathala, Row, Sharma, Berry, Iqbal, Bentley, Allman, Edwards, Helm, Hellier, Korba, Semple, & Rossignol, 2011).
Future Directions
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-2-25-12-5-3-4-10-8-13(26-16(10)12)11-9-27-18(19-11)20-17(22)14-6-7-15(28-14)21(23)24/h3-9H,2H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNIXOVXRIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
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